3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid
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Overview
Description
3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid is a complex organic compound with a molecular formula of C11H13ClN2O2 and a molecular weight of 240.69 This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorobut-2-enylidene group and the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorobut-2-enylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity. The chlorobut-2-enylidene group may interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities with the imidazole ring in 3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid.
Imidazole Derivatives: Other imidazole-containing compounds, such as histidine and its derivatives, exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobut-2-enylidene group, in particular, sets it apart from other imidazole derivatives.
Properties
IUPAC Name |
3-[(4E)-4-[(E)-2-chlorobut-2-enylidene]-5-methylidene-1H-imidazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-8(12)6-9-7(2)13-10(14-9)4-5-11(15)16/h3,6H,2,4-5H2,1H3,(H,13,14)(H,15,16)/b8-3+,9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZBDRDADXGRSJ-WKALFTOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=C1C(=C)NC(=N1)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C=C\1/C(=C)NC(=N1)CCC(=O)O)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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